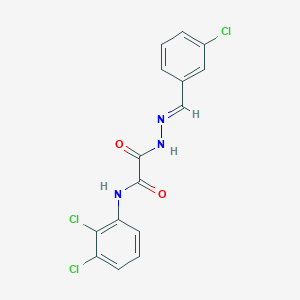

![molecular formula C19H10BrFN2O3S2 B12015129 (3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12015129.png)

(3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung (3Z)-1-Acetyl-5-brom-3-[3-(2-Fluorphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden]-1,3-dihydro-2H-indol-2-on ist ein komplexes organisches Molekül mit potenziellen Anwendungen in verschiedenen Bereichen, darunter die medizinische Chemie und die Materialwissenschaften. Diese Verbindung weist eine einzigartige Struktur auf, die mehrere funktionelle Gruppen vereint, was sie zu einem interessanten Thema für die chemische Forschung und Entwicklung macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3Z)-1-Acetyl-5-brom-3-[3-(2-Fluorphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden]-1,3-dihydro-2H-indol-2-on beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Indolkerns, gefolgt von der Einführung der Thiazolidinon-Einheit und der anschließenden Funktionalisierung, um die Acetyl-, Brom- und Fluorphenylgruppen einzubauen. Übliche Reagenzien, die in diesen Schritten verwendet werden, sind Bromierungsmittel, Acetylierungsmittel und Fluorierungsmittel unter kontrollierten Bedingungen wie bestimmten Temperaturen und Lösungsmitteln.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und Prinzipien der grünen Chemie umfassen, um die Effizienz und Nachhaltigkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3Z)-1-Acetyl-5-brom-3-[3-(2-Fluorphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden]-1,3-dihydro-2H-indol-2-on: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome innerhalb des Moleküls zu verändern.

Substitution: Die Brom- und Fluorphenylgruppen können mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.

Übliche Reagenzien und Bedingungen

Übliche Reagenzien für diese Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise bestimmte Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschten Transformationen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise könnte die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl funktionalisierter Analoga erzeugen könnten.

Wissenschaftliche Forschungsanwendungen

(3Z)-1-Acetyl-5-brom-3-[3-(2-Fluorphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden]-1,3-dihydro-2H-indol-2-on:

Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden und dient als vielseitiges Zwischenprodukt in der organischen Synthese.

Biologie: Seine einzigartige Struktur kann es ihm ermöglichen, mit biologischen Zielstrukturen zu interagieren, was es zu einem Kandidaten für die Wirkstoffforschung und -entwicklung macht.

Medizin: Die Verbindung könnte auf ihre potenziellen therapeutischen Eigenschaften untersucht werden, darunter entzündungshemmende, krebshemmende oder antimikrobielle Aktivitäten.

Industrie: Sie kann Anwendungen bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften finden, wie z. B. elektronische oder optische Materialien.

Wirkmechanismus

Der Wirkmechanismus von (3Z)-1-Acetyl-5-brom-3-[3-(2-Fluorphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden]-1,3-dihydro-2H-indol-2-on hängt von seiner Interaktion mit molekularen Zielstrukturen ab. Die Struktur der Verbindung lässt vermuten, dass sie mit Enzymen, Rezeptoren oder anderen Proteinen interagieren könnte und deren Aktivität möglicherweise hemmt oder moduliert. Die beteiligten spezifischen Pfade würden detaillierte biochemische Studien erfordern, um sie zu klären.

Wirkmechanismus

The mechanism of action of (3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one depends on its interaction with molecular targets. The compound’s structure suggests it could interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The specific pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere Indol-Derivate, Thiazolidinone und Fluorphenyl-haltige Moleküle. Beispiele könnten sein:

Indol-3-Carbinol: Bekannt für seine krebshemmenden Eigenschaften.

Thiazolidindione: Verwendet bei der Behandlung von Diabetes.

Fluorphenyl-Derivate: Häufig in Arzneimitteln wegen ihrer verstärkten Bioaktivität.

Einzigartigkeit

Was (3Z)-1-Acetyl-5-brom-3-[3-(2-Fluorphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden]-1,3-dihydro-2H-indol-2-on auszeichnet, ist seine Kombination aus funktionellen Gruppen, die einzigartige chemische und biologische Eigenschaften verleihen können. Dies macht es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.

Eigenschaften

Molekularformel |

C19H10BrFN2O3S2 |

|---|---|

Molekulargewicht |

477.3 g/mol |

IUPAC-Name |

(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C19H10BrFN2O3S2/c1-9(24)22-13-7-6-10(20)8-11(13)15(17(22)25)16-18(26)23(19(27)28-16)14-5-3-2-4-12(14)21/h2-8H,1H3/b16-15- |

InChI-Schlüssel |

IQHANFONTWXKBO-NXVVXOECSA-N |

Isomerische SMILES |

CC(=O)N1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4F)/C1=O |

Kanonische SMILES |

CC(=O)N1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C4=CC=CC=C4F)C1=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

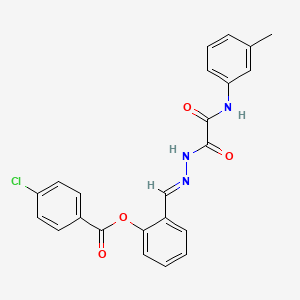

![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)

![[3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015059.png)

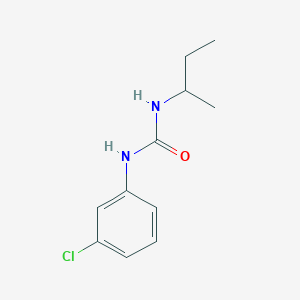

![3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015071.png)

![4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12015078.png)

![2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol](/img/structure/B12015095.png)

![Ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12015106.png)

![[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015118.png)

![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015121.png)